REACTION_CXSMILES
|
[CH:1]12[O:7][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2.[NH4+].[OH-:9]>[Cu]I.C1COCC1>[O:9]1[CH2:4][CH2:3][CH2:2][CH2:1][CH:6]1[CH2:5][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH:1]1[OH:7] |f:1.2|
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C12C(CCCC1)O2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
CuI
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
Grignard reagent
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred at 0° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction temperature below -25° C.
|
Type
|
ADDITION
|
Details
|
until the addition
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched
|
Type
|
ADDITION
|
Details
|
by pouring into concentrated NH4Cl solution (
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
may be warmed to r.t.
|
Type
|
STIRRING
|
Details
|
with vigorous stirring may
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
EXTRACTION
|
Details
|
This mixture is then extracted with 2 portions of ether or 1:1 EA-hexane
|
Type
|
WASH
|
Details
|
The combined extracts are then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The product may be sufficiently pure at this point for use in the next reaction
|
Type
|
DISTILLATION
|
Details
|
Otherwise, it may be purified by distillation or flash chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
O1C(CCCC1)CC1C(CCCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |